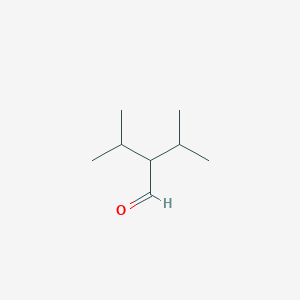
1-Isothiocyanato-2-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isothiocyanato-2-methylcyclohexane is an organic compound belonging to the isothiocyanate family. Isothiocyanates are known for their biological activity and are derived from glucosinolates, which are secondary metabolites found in plants, particularly in the Brassicaceae family . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a methylcyclohexane ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Mechanism of Action
Target of Action
Isothiocyanates, including 1-Isothiocyanato-2-methylcyclohexane, are known to have numerous protein targets . They exert protection in the context of various diseases such as cancer, neurodegeneration, inflammatory disease, metabolic disease, and infection .
Mode of Action
Isothiocyanates are chemoselective electrophiles and are widely applied in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions . They are highly reactive, especially with sulfur-centered nucleophiles, such as protein cysteine residues .
Biochemical Pathways
Isothiocyanates affect multiple biochemical pathways. They induce stress response pathways that restore cellular redox and protein homeostasis, and contribute to the resolution of inflammation . At high concentrations, isothiocyanates can cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis .
Pharmacokinetics
It’s known that isothiocyanates are derived from their naturally-occurring glucosinolate precursors, which are abundant in cruciferous vegetables . The conversion of glucosinolates to isothiocyanates occurs via the myrosinase reaction .
Result of Action
The result of the action of isothiocyanates includes the induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, induction of cell cycle arrest and apoptosis, effects on heat shock proteins, and inhibition of angiogenesis and metastasis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the storage temperature can affect the stability of the compound . Moreover, the compound’s efficacy can be influenced by the presence of other compounds in the environment, such as other proteins or metabolites.
Biochemical Analysis
Biochemical Properties
Isothiocyanates, a class of compounds to which 1-Isothiocyanato-2-methylcyclohexane belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Isothiocyanates have been shown to have diverse bioactivities, including anticarcinogenic, anti-inflammatory, and antioxidative properties
Molecular Mechanism
Isothiocyanates are known to affect the function of transcription factors and ultimately the expression of networks of genes
Dosage Effects in Animal Models
Isothiocyanates have been shown to have chemoprotective effects in a number of animal models of experimental carcinogenesis at various organ sites and against carcinogens of several different types
Metabolic Pathways
Isothiocyanates are derived from their naturally-occurring glucosinolate precursors, which are abundant in cruciferous vegetables
Preparation Methods
The synthesis of 1-Isothiocyanato-2-methylcyclohexane can be achieved through several methods:
Amines and Thiophosgene: One common method involves the reaction of amines with thiophosgene.
Amines and Carbon Disulfide: Another method uses carbon disulfide and amines in the presence of catalysts like di-tert-butyl dicarbonate and DMAP or DABCO.
Phenyl Chlorothionoformate and Amines: A more recent method involves the reaction of phenyl chlorothionoformate with primary amines.
Chemical Reactions Analysis
1-Isothiocyanato-2-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into amines or thioureas.
Substitution: It can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common reagents used in these reactions include elemental sulfur, amine bases like DBU, and solvents such as dimethylbenzene . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isothiocyanato-2-methylcyclohexane has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Isothiocyanato-2-methylcyclohexane can be compared with other isothiocyanates such as:
Sulforaphane: Found in broccoli, known for its potent anticancer properties.
Phenyl Ethyl Isothiocyanate: Known for its antimicrobial and anti-inflammatory activities.
Benzyl Isothiocyanate: Exhibits strong anticancer and antimicrobial properties.
Compared to these compounds, this compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for therapeutic applications. Further research into its properties and mechanisms of action will continue to uncover its potential benefits and applications.
Properties
IUPAC Name |
1-isothiocyanato-2-methylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-7-4-2-3-5-8(7)9-6-10/h7-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMGXEOAUNVRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
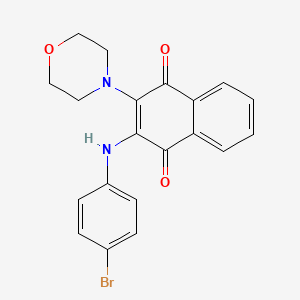
![N-(2-methoxyphenyl)-2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2873067.png)
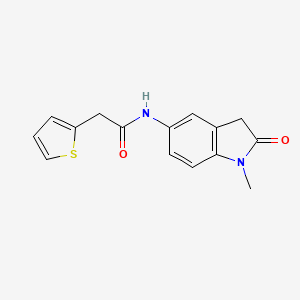
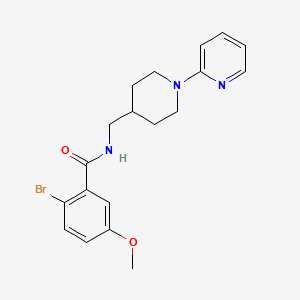
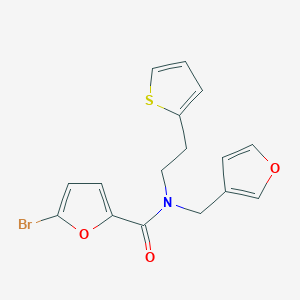
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2873071.png)
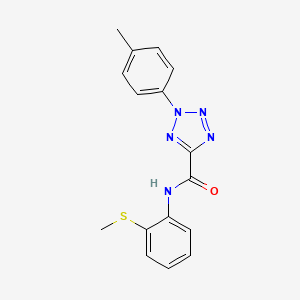
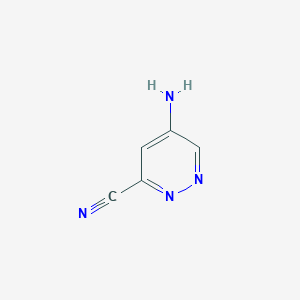
![6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-indole](/img/structure/B2873079.png)
![N-[(2-chlorophenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2873082.png)
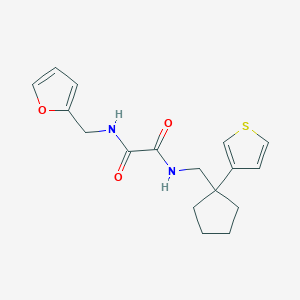
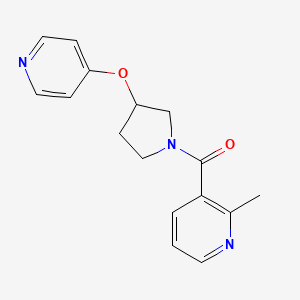
![(3S,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2873086.png)
